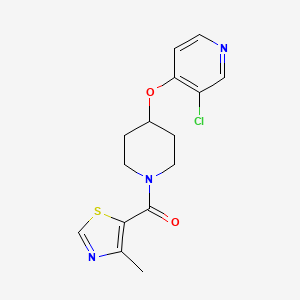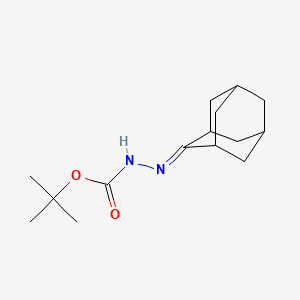
N'-(adamantan-2-ylidene)(tert-butoxy)carbohydrazide
概要
説明
N’-(adamantan-2-ylidene)(tert-butoxy)carbohydrazide is a chemical compound with a unique structure that combines the adamantane framework with a carbohydrazide moiety.
科学的研究の応用
N’-(adamantan-2-ylidene)(tert-butoxy)carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of advanced materials and catalysts.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(adamantan-2-ylidene)(tert-butoxy)carbohydrazide typically involves the reaction of adamantan-2-one with tert-butyl carbazate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and yield of the compound .
化学反応の分析
Types of Reactions
N’-(adamantan-2-ylidene)(tert-butoxy)carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
作用機序
The mechanism of action of N’-(adamantan-2-ylidene)(tert-butoxy)carbohydrazide involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The compound’s unique structure allows it to engage in multiple hydrogen bonds, which can influence its biological activity and interactions with other molecules .
類似化合物との比較
Similar Compounds
N’-(adamantan-2-ylidene)hydrazide derivatives: These compounds share a similar adamantane framework and exhibit comparable chemical properties.
Adamantane derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents, also feature the adamantane structure.
Uniqueness
N’-(adamantan-2-ylidene)(tert-butoxy)carbohydrazide stands out due to its combination of the adamantane framework with a carbohydrazide moiety, which imparts unique chemical and biological properties. This combination allows for diverse applications and interactions that are not typically observed in other adamantane derivatives .
特性
IUPAC Name |
tert-butyl N-(2-adamantylideneamino)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)17-16-13-11-5-9-4-10(7-11)8-12(13)6-9/h9-12H,4-8H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZBMSRCANUROB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=C1C2CC3CC(C2)CC1C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate](/img/structure/B2944816.png)


![(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]prop-2-enamide](/img/structure/B2944820.png)
![5-(butylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2944822.png)
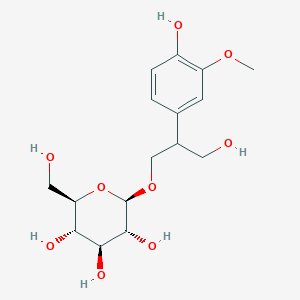
![N'-(5-chloro-2-methoxyphenyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide](/img/structure/B2944824.png)
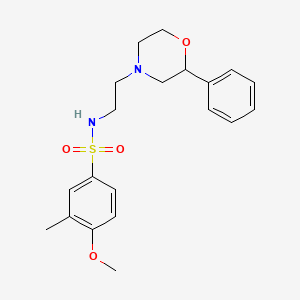
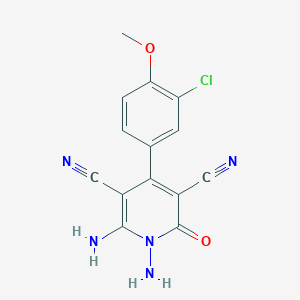
![N-(1-cyano-1-cyclopropylethyl)-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl}acetamide](/img/structure/B2944829.png)
